molecular formula C7H6BrIO B1280697 4-Bromo-3-iodoanisole CAS No. 4897-68-1

4-Bromo-3-iodoanisole

Cat. No.: B1280697
CAS No.: 4897-68-1
M. Wt: 312.93 g/mol
InChI Key: IGPSHEKLLKFEOJ-UHFFFAOYSA-N
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Description

Significance of Aryl Halides in Modern Synthetic Strategies

Aryl halides are a class of organic compounds where one or more hydrogen atoms on an aromatic ring are substituted by a halogen. chemistrylearner.comiitk.ac.in These compounds are pivotal in modern organic synthesis, serving as essential building blocks for a wide array of more complex molecules. chemistrylearner.comiitk.ac.inenamine.net Their utility stems from their participation in a variety of chemical transformations, most notably in cross-coupling reactions. chemistrylearner.comresearchgate.net These reactions, such as the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon bonds, a fundamental process in the construction of pharmaceuticals, agrochemicals, dyes, and plastics. iitk.ac.inresearchgate.net

The reactivity of aryl halides is influenced by the nature of the halogen atom and the other substituents present on the aromatic ring. chemistrylearner.com For instance, aryl iodides are generally more reactive than aryl bromides and chlorides in many coupling reactions. wikipedia.org The polarity of the carbon-halogen bond also plays a crucial role in their chemical behavior, particularly in nucleophilic aromatic substitution reactions. chemistrylearner.com Beyond their role in synthesis, some aryl halides are also used as solvents and have applications in materials science. iitk.ac.intaylorandfrancis.com

Contextualizing 4-Bromo-3-iodoanisole within Haloanisole Chemistry

This compound is a dihalogenated derivative of anisole (B1667542), featuring both a bromine and an iodine atom on the benzene (B151609) ring. This specific substitution pattern places it within the broader class of haloanisoles, which are methoxybenzene derivatives containing one or more halogen atoms. researchgate.net The presence of two different halogens, along with the activating methoxy (B1213986) group, imparts a unique reactivity profile to this compound, making it a valuable intermediate in organic synthesis.

The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for regioselective transformations. wright.edu Typically, the C-I bond is more susceptible to cleavage in palladium-catalyzed cross-coupling reactions than the C-Br bond. researchgate.netnih.gov This selectivity enables the sequential introduction of different functional groups at the 3- and 4-positions of the anisole ring, providing a pathway to complex, highly substituted aromatic compounds. The methoxy group, being an electron-donating group, influences the reactivity and orientation of incoming electrophiles and plays a role in the stability of reaction intermediates. rsc.org

Historical Overview of Relevant Synthetic and Mechanistic Discoveries

The synthesis of aryl halides has a long history, with early methods often relying on direct halogenation of aromatic compounds. chemistrylearner.com The development of the Sandmeyer reaction in the late 19th century provided a versatile method for introducing halogens onto an aromatic ring via diazonium salts, significantly expanding the range of accessible aryl halides. chemistrylearner.comwikipedia.org

The 20th century saw the advent of transition metal-catalyzed cross-coupling reactions, which revolutionized the use of aryl halides in synthesis. The work of Heck, Negishi, and Suzuki, who were awarded the Nobel Prize in Chemistry in 2010, established palladium-catalyzed reactions as a powerful tool for C-C bond formation using aryl halides as substrates. researchgate.net These methodologies have been continuously refined, with the development of new catalysts, ligands, and reaction conditions to improve efficiency, selectivity, and functional group tolerance. rsc.org

The study of polyhalogenated anisoles, in particular, has been driven by their occurrence as environmental contaminants and their utility in synthesis. researchgate.net Research into the synthesis of specific isomers, such as this compound, has been motivated by the need for precisely functionalized building blocks for the construction of complex target molecules. wright.edursc.org The exploration of their reactivity continues to be an active area of research, with ongoing efforts to develop new catalytic systems and synthetic applications. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-iodo-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPSHEKLLKFEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70475069
Record name 4-Bromo-3-iodoanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4897-68-1
Record name 4-Bromo-3-iodoanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Design for 4 Bromo 3 Iodoanisole

Regioselective Halogenation Strategies

The introduction of two different halogen atoms onto an aromatic ring with precise positional control presents a significant synthetic challenge. The synthesis of 4-bromo-3-iodoanisole is a prime example of this, where the directing effects of the methoxy (B1213986) group and the already-present halogens must be carefully considered.

Bromination of 3-Iodoanisole (B135260) Precursors

A logical and frequently employed route to this compound involves the bromination of a 3-iodoanisole precursor. The methoxy group is an ortho-, para-director, and since the para position is already occupied by an iodine atom in a related starting material (4-iodoanisole), the incoming electrophile is directed to the ortho positions. cymitquimica.com In the case of 3-iodoanisole, the methoxy group directs bromination to the 2, 4, and 6 positions. The iodine atom, being a deactivating group, will also influence the regioselectivity of the reaction.

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic compounds, particularly those that are activated, such as anisoles. wikipedia.orgcommonorganicchemistry.com It is favored for being a safer and more convenient source of electrophilic bromine compared to liquid bromine. wku.edugoogle.com The reaction mechanism typically involves the activation of NBS by a Lewis or Brønsted acid catalyst to generate a more potent brominating agent. acs.org For electron-rich aromatic compounds like anisole (B1667542) derivatives, NBS can effectively introduce a bromine atom. wikipedia.org

Recent advancements have focused on enhancing the reactivity and selectivity of NBS. For instance, the use of lactic acid derivatives as halogen bond acceptors with NBS has been shown to improve the efficiency of aromatic brominations. nsf.gov This method relies on the interaction between the Lewis basic additive and NBS to increase the positive character of the bromine atom, thereby facilitating electrophilic attack. nsf.gov

Temperature control is equally important. While some brominations of highly activated rings can proceed at or below room temperature, others may require heating to achieve a reasonable reaction rate. commonorganicchemistry.comcaltech.edu However, elevated temperatures can also lead to the formation of side products. For example, in the synthesis of a related compound, 2-iodo-4-bromoanisole, the reaction was conducted at 40 °C. acs.orgacs.org Careful optimization of both solvent and temperature is therefore essential to maximize the yield and purity of the desired this compound.

N-Bromosuccinimide (NBS)-Mediated Bromination Protocols

Iodination of Brominated Anisole Precursors

An alternative approach to this compound is the iodination of a brominated anisole precursor, such as 4-bromoanisole (B123540). acs.orgacs.org The synthesis of 4-bromoanisole itself can be achieved through the bromination of anisole using various methods, including the use of NBS in the presence of a catalyst like ZrCl4, which can afford the para-substituted product with high selectivity. Another route involves the reaction of p-bromophenol with dimethyl sulfate. chemicalbook.com

Once 4-bromoanisole is obtained, the subsequent iodination step must be regioselective. The methoxy group directs the incoming iodine to the ortho and para positions. Since the para position is blocked by bromine, iodination will occur at the ortho position. Various iodinating agents can be employed, with N-iodosuccinimide (NIS) being a common choice. acs.orgacs.org The activation of NIS, often with a Lewis acid catalyst like silver(I) triflimide or iron(III) chloride, is crucial for the iodination of arenes. acs.orgacs.orgresearchgate.net For instance, the iodination of 4-bromoanisole using NIS and a silver(I) triflimide catalyst in dichloromethane (B109758) at 40°C has been reported to yield the corresponding 2-iodo-4-bromoanisole in good yield. acs.orgacs.org

Starting MaterialReagentsProductYield (%)Reference
4-BromoanisoleNIS, Silver(I) triflimide2-Iodo-4-bromoanisole86 acs.orgacs.org
AnisoleNBS, ZrCl4p-Bromoanisole98

Sequential Halogenation Approaches

Sequential halogenation offers a powerful strategy for the synthesis of mixed dihaloarenes. This can involve a one-pot procedure where the order of addition of the halogenating agents is controlled to achieve the desired substitution pattern. thieme-connect.de For example, anisole can be dihalogenated with high regiocontrol by first introducing a chlorine atom followed by a bromine atom. thieme-connect.de A similar strategy could potentially be adapted for the synthesis of this compound, although the specific conditions would need to be carefully developed.

Directed Ortho-Metalation (DoM) in Substituted Anisole Synthesis

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on the presence of a directing metalation group (DMG), which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position to form an aryllithium intermediate. wikipedia.orgharvard.edu This intermediate can then be quenched with an electrophile to introduce a substituent at the ortho position with high precision. wikipedia.org

Generation and Reactivity of Organolithium Intermediates

The generation of organolithium intermediates is a cornerstone of modern organic synthesis, providing a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound, the strategic formation of a lithiated anisole derivative is a key step. Organolithium reagents, such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (sec-BuLi), or tert-butyllithium (B1211817) (t-BuLi), are typically employed to deprotonate an aromatic C-H bond, creating a highly reactive aryllithium species. commonorganicchemistry.com The reactivity of these intermediates is characterized by their strong nucleophilicity and basicity, allowing them to react with a wide range of electrophiles.

The formation of the desired organolithium intermediate for the synthesis of this compound often begins with a pre-existing bromoanisole. The challenge lies in achieving regioselective lithiation without unwanted side reactions, such as halogen-metal exchange. The choice of the organolithium reagent and reaction conditions is critical. For instance, the use of alkyllithiums like n-BuLi can sometimes lead to a mixture of products due to competing ortho-lithiation and bromine-lithium exchange, a phenomenon known since the early work of Gilman and Wittig. researchgate.netresearchgate.net

The reactivity of the generated lithiated anisole is then harnessed by quenching the reaction with an appropriate iodine source. This electrophilic quench introduces the iodine atom at the position of the lithium, leading to the desired polysubstituted aromatic compound. commonorganicchemistry.com The efficiency of this step depends on the stability of the organolithium intermediate and the reactivity of the electrophile.

Ortho-Lithiation Followed by Electrophilic Quenching with Halogen Sources

A primary and highly effective strategy for the synthesis of this compound involves a directed ortho-lithiation of a suitable precursor, followed by quenching with an electrophilic iodine source. This method leverages the directing ability of the methoxy group in anisole derivatives to achieve regioselective functionalization.

The process, known as Directed ortho Metalation (DoM), typically involves treating a substrate like 4-bromoanisole with a strong organolithium base. nih.gov The methoxy group directs the deprotonation to the adjacent ortho position (C3), forming an ortho-lithiated intermediate. wku.edubaranlab.org This intermediate is then trapped with an electrophile, in this case, an iodine-containing reagent such as molecular iodine (I₂) or N-iodosuccinimide (NIS), to introduce the iodine atom at the desired position. commonorganicchemistry.com

A significant challenge in this approach is the potential for halogen-lithium exchange, where the bromine atom is replaced by lithium instead of the intended C-H activation. researchgate.net To circumvent this, specific metalating agents and reaction conditions have been developed. For example, the use of ortho-lithiodimethylbenzylamine (o-LiDMBA) in hydrocarbon media has been shown to effectively metalate p-bromoanisole at the ortho position without significant halogen exchange. zendy.io This strategy relies on minimizing the pKa difference between the aromatic substrate and the conjugate acid of the metalating agent, leading to a more selective metalation process. researchgate.net

The electrophilic quenching step is generally efficient. Once the ortho-lithiated species is formed, its reaction with an iodine source proceeds to furnish the target this compound. The choice of the iodine source can influence the reaction's efficiency and workup procedure.

Influence of Directing Metalation Groups (DMGs) on Regiocontrol

The regiochemical outcome of the synthesis of polysubstituted aromatic compounds like this compound is profoundly influenced by the presence and nature of Directing Metalation Groups (DMGs). researchgate.net DMGs are functional groups that direct the deprotonation by an organolithium reagent to a specific, typically adjacent, position on the aromatic ring. baranlab.org This directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in aromatic functionalization. nih.gov

In the context of anisole derivatives, the methoxy group (-OCH₃) is a moderately strong DMG. harvard.edumasterorganicchemistry.com It coordinates to the lithium atom of the organolithium base, bringing the base into proximity with the ortho-protons and facilitating their abstraction. baranlab.org This leads to the formation of a thermodynamically stable ortho-lithiated intermediate. The presence of other substituents on the aromatic ring can either reinforce or compete with the directing effect of the primary DMG.

In the synthesis of this compound from 4-bromoanisole, the methoxy group directs lithiation to the C3 position. The bromine atom at the C4 position also influences the acidity of the adjacent protons. Studies have shown that both p-iodo and p-bromo substituents can have an acidifying effect on the ortho-protons to a DMG, which can enhance the rate and selectivity of the lithiation. zendy.io

The relative strength of different DMGs has been extensively studied and ranked, providing a predictive framework for designing synthetic routes to complex aromatic molecules. harvard.edu For instance, groups like amides and carbamates are generally stronger DMGs than the methoxy group. nih.govacs.org Understanding the interplay of multiple substituents and their directing abilities is crucial for achieving the desired regiocontrol in the synthesis of molecules like this compound.

Directing Group Relative Directing Ability Typical Lithiating Agent
-CONR₂Strongn-BuLi, s-BuLi
-SO₂NR₂Strongn-BuLi, s-BuLi
-OCH₃Moderaten-BuLi, s-BuLi
-FWeak/Moderates-BuLi, t-BuLi
-ClWeaks-BuLi, t-BuLi

Multi-Component Reactions for Halogenated Aromatic Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. fu-berlin.de This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular complexity, making it an attractive methodology for the synthesis of complex structures, including halogenated aromatic scaffolds. researchgate.netresearchgate.net

While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct the core halogenated aromatic ring system. For instance, Diels-Alder reactions involving in-situ generated dienes and dienophiles can lead to polysubstituted aromatic products after an oxidation step. researchgate.net Such strategies can be designed to incorporate halogen atoms into the final structure by using halogenated starting materials.

Green Chemistry Approaches in this compound Synthesis

Catalyst Development for Environmentally Benign Routes

A key focus of green chemistry is the development of efficient and recyclable catalysts that can replace stoichiometric reagents and operate under milder, more environmentally friendly conditions. uniroma1.it For the halogenation steps in the synthesis of this compound, several green catalytic approaches are being explored.

One promising area is the use of bio-inspired catalysts that mimic the function of halogenating enzymes like haloperoxidases. nih.govacs.org These enzymes utilize hydrogen peroxide, a green oxidant, to perform electrophilic halogenation. nih.govacs.org Synthetic catalysts, such as iron porphyrin complexes, are being developed to replicate this reactivity, potentially enabling the use of safer halide salts instead of elemental halogens. nih.govuliege.be

Another approach involves the use of solid-supported catalysts, such as clay-supported iron(III) chloride, which can facilitate aromatic chlorination and potentially other halogenations. uliege.be These heterogeneous catalysts can often be easily separated from the reaction mixture and recycled, reducing waste. Metal-organic frameworks (MOFs) are also emerging as promising catalysts for green halogenation processes. researchgate.net Furthermore, indole-catalyzed position-selective halogenation has been reported as an environmentally benign method for a range of aromatic substrates. rsc.org

The development of catalysts for greener ortho-metalation reactions is also an active area of research. Utilizing catalytic amounts of reagents to generate the active lithiating species can reduce waste and improve the atom economy of the process.

Solvent Selection and Waste Minimization Strategies

The choice of solvent is a critical factor in the environmental impact of a chemical process. uniroma1.it Traditional syntheses of organolithium compounds and subsequent halogenations often employ hazardous and water-miscible solvents like ether. wku.edu Green chemistry encourages the use of safer, less toxic, and more sustainable solvents.

Research has shown that ortho-lithiation reactions can be performed efficiently in hydrocarbon media containing only small amounts of ethers or amines as promoters, which is a greener alternative to using ether as the bulk solvent. researchgate.net The use of ionic liquids or even solvent-free reaction conditions, where one of the reactants acts as the solvent, are also being explored to reduce the environmental footprint of organic syntheses. researchgate.netchemicalbook.com

Waste minimization is another core principle of green chemistry. This can be achieved through various strategies, including:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. MCRs are particularly advantageous in this regard.

Recycling: Recovering and reusing catalysts and solvents. uniroma1.it

In-situ Generation of Reagents: Generating reactive species like iodine chloride in-situ from safer precursors like sodium iodide and sodium hypochlorite (B82951) can make the process safer and more controllable. google.com

Process Intensification: Using techniques like continuous flow reactors can improve efficiency, reduce reaction times, and minimize waste generation compared to traditional batch processes. researchgate.net

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Mechanistic Investigations of Reactions Involving 4 Bromo 3 Iodoanisole

Nucleophilic Aromatic Substitution (SNAr) Potential

While electrophilic substitution is more common for electron-rich aromatic rings, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when the ring is substituted with electron-withdrawing groups. pressbooks.pubmasterorganicchemistry.com

The traditional SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. pressbooks.pubmasterorganicchemistry.com For this pathway to be favorable, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho and/or para to the leaving group. pressbooks.pubmasterorganicchemistry.com These groups are necessary to stabilize the negative charge of the intermediate carbanion through resonance. pressbooks.pub

In 4-bromo-3-iodoanisole, the substituents are not strongly electron-withdrawing in the way that a nitro group is. The halogens are deactivating through their inductive effect, but they are not as effective at stabilizing a carbanion intermediate via resonance. vanderbilt.edu Therefore, traditional SNAr reactions on this compound are not expected to be facile.

An alternative pathway for nucleophilic aromatic substitution on electron-rich arenes is the Cation Radical Accelerated Nucleophilic Aromatic Substitution (CRA-SNAr). nih.govosti.govnih.govunc.eduresearchgate.net This mechanism is particularly relevant for alkoxyarenes and involves the formation of an arene cation radical. nih.govosti.gov

The proposed mechanism generally involves:

Single Electron Transfer (SET): A single electron is removed from the electron-rich aromatic ring, often through photoredox catalysis, to form a highly reactive cation radical. osti.govresearchgate.net

Nucleophilic Attack: A nucleophile attacks the cation radical. This step is often rate-limiting. researchgate.net

Oxidation and Elimination: The resulting radical intermediate is oxidized, and the leaving group is eliminated to yield the final substitution product. osti.gov

This methodology allows for the substitution of groups like methoxy (B1213986) on a variety of aryl ether substrates with nucleophiles such as primary amines. nih.govosti.gov Lignin-derived aromatics containing guaiacol (B22219) and veratrole motifs have been shown to be competent substrates for this type of functionalization. nih.gov Mechanistic studies, including kinetic and computational data, support a pathway involving rate-limiting nucleophilic addition to the arene cation radical. researchgate.net This approach provides a means to functionalize electron-rich aromatic compounds that are typically unreactive in traditional SNAr reactions. nih.govresearchgate.net

Activation by Electron-Withdrawing Groups (Conceptual)

Cross-Coupling Reaction Mechanisms

The versatility of this compound as a building block in organic synthesis is largely due to its participation in various cross-coupling reactions. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective and sequential functionalization, making it a valuable substrate for creating complex molecular architectures. The mechanisms of these reactions, particularly those catalyzed by palladium and copper, are of significant interest for optimizing reaction conditions and expanding their synthetic utility.

Palladium-Catalyzed C-C Bond Formation (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. researchgate.netorganic-chemistry.org For substrates like this compound, these reactions provide a powerful tool for introducing aryl, vinyl, or alkynyl groups at specific positions on the aromatic ring. The general mechanism for these transformations involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. whiterose.ac.ukcore.ac.uklibretexts.org

The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. whiterose.ac.ukcore.ac.ukmusechem.com This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) species. core.ac.uk In the case of this compound, the greater reactivity of the C-I bond compared to the C-Br bond typically leads to the preferential oxidative addition at the 3-position. nih.gov

Following oxidative addition, the transmetalation step occurs. In this stage, the organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki-Miyaura reaction or a copper acetylide in the Sonogashira reaction) is transferred to the palladium(II) complex, displacing the halide. whiterose.ac.ukmusechem.com This forms a diorganopalladium(II) intermediate. nih.gov

The final step of the catalytic cycle is reductive elimination . whiterose.ac.ukmusechem.com In this process, the two organic ligands on the palladium(II) complex couple and are expelled as the final cross-coupled product. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. whiterose.ac.uk

Ligands play a crucial role in modulating the reactivity and stability of the palladium catalyst throughout the catalytic cycle. whiterose.ac.uk The choice of ligand can influence the rate of oxidative addition, facilitate transmetalation, and promote the final reductive elimination step. researchgate.net Sterically hindered and electron-rich phosphine (B1218219) ligands, for instance, are often employed to enhance the efficiency of cross-coupling reactions involving less reactive aryl chlorides and bromides. researchgate.net In the context of this compound, the ligand can influence the chemoselectivity of the reaction, potentially altering the preference for oxidative addition at the C-I versus the C-Br bond. The use of specific N-heterocyclic carbene (NHC) ligands has also been shown to be effective in palladium-catalyzed cross-coupling reactions. researchgate.net

A key feature of reactions involving this compound is the competitive reactivity of the two halogen substituents. Generally, the carbon-iodine bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst than the carbon-bromine bond. nih.govacs.org This difference in reactivity allows for selective functionalization at the 3-position (the site of the iodo group) while leaving the bromo group at the 4-position intact. nih.govwikipedia.org

This chemoselectivity is a valuable synthetic tool, as the remaining bromo group can be subjected to a subsequent, different cross-coupling reaction under more forcing conditions or with a different catalyst system. This stepwise approach enables the synthesis of complex, unsymmetrically substituted anisole (B1667542) derivatives. The relative reactivity can be influenced by the specific cross-coupling reaction, the choice of catalyst, ligands, and reaction conditions. For example, in Sonogashira couplings, the reactivity order is typically aryl iodide > aryl bromide, allowing for selective coupling at the iodo-substituted position. wikipedia.org Similarly, in Suzuki-Miyaura reactions, aryl iodides are generally more reactive than aryl bromides. nih.gov

Table 1: Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeGeneral Reactivity Order of Aryl HalidesReference
Suzuki-MiyauraI > Br > Cl nih.gov
SonogashiraI > Br > Cl wikipedia.org
HeckI > Br > Cl researchgate.net
Ligand Effects on Catalytic Cycles

Copper-Catalyzed C-Heteroatom Bond Formation (e.g., Ullmann-Type Reactions)

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type reactions, are a cornerstone for the formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds. organic-chemistry.org These reactions are crucial for the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials. For a substrate like this compound, these reactions offer a pathway to introduce functionalities that are not readily accessible through palladium-catalyzed methods.

The mechanism of copper-catalyzed Ullmann-type reactions is generally understood to involve a copper(I) species as the active catalyst. nih.govumass.edu The reaction is thought to proceed through an oxidative addition of the aryl halide to the copper(I) catalyst, forming a copper(III) intermediate. organic-chemistry.orgnih.gov This is followed by reductive elimination, which forms the desired C-heteroatom bond and regenerates the copper(I) catalyst. nih.gov The presence of a base is typically required to facilitate the reaction. nih.gov The reactivity of the aryl halide in Ullmann-type reactions generally follows the order I > Br > Cl, similar to palladium-catalyzed couplings. semanticscholar.org This differential reactivity can be exploited for the selective functionalization of this compound.

Other Significant Reaction Pathways

Beyond the well-established cross-coupling reactions, this compound can participate in other significant reaction pathways. These can include metal-halogen exchange reactions, formation of organometallic reagents, and various nucleophilic aromatic substitution reactions. The presence of two different halogen atoms provides opportunities for regioselective transformations, further expanding the synthetic utility of this compound. The specific reaction pathway that is favored will depend on the reagents, catalysts, and conditions employed.

Hydrodehalogenation Mechanisms

Hydrodehalogenation is a chemical reaction that involves the replacement of a halogen atom in a haloaromatic compound with a hydrogen atom. This process is significant as it can be a competing side reaction in palladium-catalyzed cross-coupling reactions, leading to reduced yields of the desired product. rsc.org The mechanistic understanding of this reaction is crucial for optimizing reaction conditions to favor the intended cross-coupling product.

Several mechanisms have been proposed for the hydrodehalogenation of aryl halides, which can be broadly categorized into metal-catalyzed and metal-free pathways.

Metal-Catalyzed Hydrodehalogenation:

Palladium-catalyzed hydrodehalogenation is a common side reaction observed in cross-coupling chemistry. rsc.org One of the early proposed mechanisms involves the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex. This is followed by the displacement of the halide ligand by a methoxide (B1231860) group (from an alcohol solvent like methanol), β-elimination of formaldehyde, and finally, reductive elimination of the aryl-hydride (Ar-H) to regenerate the Pd(0) catalyst. rsc.org Studies have shown a strong primary kinetic isotope effect when using deuterated methanol (B129727) (CD3OD and CH3OD), suggesting that deprotonation plays a significant role in the reaction mechanism. rsc.org

Recent research has also explored the use of other metal catalysts. For instance, a cobalt(I) complex with a phenanthroline-based PNNP ligand has been shown to catalyze the hydrodehalogenation of aryl halides under mild conditions using hydrogen gas as the H-atom donor. acs.orgacs.org Mechanistic studies, including deuterium-labeling experiments, suggest a radical mechanism involving a long-range metal-ligand cooperation that facilitates H-H bond cleavage and subsequent H-atom transfer. acs.orgacs.org The rate-determining step is proposed to be an electron transfer from the cobalt center to the aryl halide substrate. acs.org

Metal-Free Hydrodehalogenation:

Transition-metal-free hydrodehalogenation methods have been developed to avoid issues associated with metal toxicity and high reaction temperatures. sci-hub.se One such method employs a reduced odd alternant hydrocarbon, phenalenyl, to achieve hydrodehalogenation and dehalogenative deuteration of aryl halides. sci-hub.sefigshare.com Experimental and theoretical studies support a single electron transfer (SET) based mechanism for this process. sci-hub.sefigshare.com

The general principle of these radical-based dehalogenations involves the transfer of an electron to the aryl halide, leading to the formation of a radical anion which then fragments to an aryl radical and a halide anion. The aryl radical subsequently abstracts a hydrogen atom to form the hydrodehalogenated product. acs.org

Table 1: Comparison of Hydrodehalogenation Mechanisms

Mechanism TypeCatalyst/ReagentKey Mechanistic StepsConditions
Palladium-CatalyzedPd(0) complex, alcohol solventOxidative addition, methoxide displacement, β-elimination, reductive eliminationVaries, often a side reaction in cross-coupling
Cobalt-CatalyzedCo(I)-PNNP complex, H₂H₂ activation, H-atom transfer, radical C-X bond cleavageMild conditions (1 atm H₂)
Metal-Free RadicalReduced phenalenylSingle Electron Transfer (SET), radical anion formation, fragmentation, H-atom abstractionMild, transition-metal-free

Alkynylation-Cyclization-Iodination-Alkylation Sequences

A powerful strategy for the synthesis of complex heterocyclic molecules involves a sequence of reactions starting with an alkynylation. One such sequence is the alkynylation-cyclization-iodination-alkylation, which allows for the construction of highly substituted indoles in a one-pot fashion. nih.govbeilstein-journals.orgbeilstein-journals.org While the specific use of this compound in this exact sequence is not detailed in the provided search results, the general mechanism can be inferred from similar transformations involving other haloanilines. nih.govbeilstein-journals.orgbeilstein-journals.org

The sequence typically begins with a copper-free, palladium-catalyzed Sonogashira alkynylation of an ortho-haloaniline with a terminal alkyne. nih.govbeilstein-journals.org This is followed by a base-catalyzed intramolecular cyclization to form an indole (B1671886) intermediate. A key feature of this process is that the formation of the terminal indole anion serves as the driving force for the cyclization. nih.govbeilstein-journals.org

Following the formation of the indole ring, an electrophilic iodination at the 3-position is carried out using an iodinating agent such as N-iodosuccinimide (NIS). nih.govbeilstein-journals.org The final step involves the alkylation of the indole nitrogen with an alkyl halide, trapping the intermediary indole anion. nih.govbeilstein-journals.org This multi-component reaction approach is highly efficient as it allows for the formation of multiple new bonds in a single pot, minimizing purification steps. beilstein-journals.org

Although not directly involving this compound, the synthesis of benzofurans from o-alkynylphenols provides a related example of an alkynylation-cyclization sequence. sioc-journal.cnmdpi.comresearchgate.net In these reactions, the alkyne is activated by a catalyst, often a transition metal like palladium or indium(III), which facilitates the nucleophilic attack of the phenolic oxygen to form the benzofuran (B130515) ring. mdpi.com

Table 2: Key Steps in the Alkynylation-Cyclization-Iodination-Alkylation Sequence for Indole Synthesis

StepReaction TypeReagentsIntermediate/Product
1Copper-Free Sonogashira Alkynylationortho-haloaniline, terminal alkyne, Pd catalyst, base (e.g., DBU)o-(alkynyl)aniline
2Intramolecular CyclizationStrong base (e.g., KOt-Bu)Indole anion
3Electrophilic IodinationN-Iodosuccinimide (NIS)3-Iodoindole
4N-AlkylationAlkyl halideN-Alkyl-3-iodoindole

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the hydrogen and carbon framework. For 4-bromo-3-iodoanisole, with its three aromatic protons and seven distinct carbon environments, a combination of one-dimensional and two-dimensional NMR experiments allows for unambiguous assignment of its structure.

The 1H NMR spectrum of this compound provides critical information regarding its substitution pattern through the chemical shifts (δ) and spin-spin coupling constants (J) of its aromatic protons. Experimental data obtained in deuterated chloroform (B151607) (CDCl₃) reveals three distinct signals in the aromatic region and one singlet for the methoxy (B1213986) group protons. researchgate.net

The proton assignments are as follows:

A singlet at 3.77 ppm corresponds to the three protons of the methoxy (-OCH₃) group. researchgate.net

The aromatic proton adjacent to the methoxy group and flanked by the iodine atom (H-2) is expected to be a doublet.

The proton situated between the methoxy and bromine substituents (H-5) appears as a doublet of doublets, showing coupling to both H-2 and H-6. A signal observed at 6.77 ppm as a doublet of doublets with coupling constants of J = 9.0 Hz and 3.0 Hz is assigned to this proton. researchgate.net

The proton ortho to the bromine atom (H-6) should appear as a doublet. A signal at 7.47 ppm with a coupling constant of J = 9.0 Hz is attributed to this proton. researchgate.net

The proton ortho to the iodine atom (H-2) is observed as a doublet at 7.39 ppm with a coupling constant of J = 3.0 Hz. researchgate.net

Table 1: 1H NMR Spectral Data for this compound in CDCl₃ researchgate.net
Proton AssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
-OCH₃3.77s (singlet)N/A
H-56.77dd (doublet of doublets)9.0, 3.0
H-27.39d (doublet)3.0
H-67.47d (doublet)9.0

The proton-decoupled 13C NMR spectrum provides information on the seven unique carbon atoms in the this compound molecule. The chemical shifts are influenced by the electronic effects of the methoxy group and the two different halogen substituents. Experimental data shows seven distinct signals. researchgate.net

The carbon attached to the electron-donating methoxy group (C-4) is found at the most downfield position in the aromatic region, at 158.6 ppm. researchgate.net The carbon bearing the iodine atom (C-3) is observed at 101.0 ppm, while the carbon bonded to the bromine atom (C-1) is at 120.2 ppm. researchgate.net The methoxy carbon itself gives a signal at 55.6 ppm. researchgate.net The remaining aromatic carbons (C-2, C-5, and C-6) are found at 125.3 ppm, 115.9 ppm, and 132.6 ppm, respectively. researchgate.net

Table 2: 13C NMR Spectral Data for this compound in CDCl₃ researchgate.net
Carbon AssignmentChemical Shift (δ) [ppm]
-OCH₃55.6
C-3 (C-I)101.0
C-5115.9
C-1 (C-Br)120.2
C-2125.3
C-6132.6
C-4 (C-OCH₃)158.6

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for confirming the precise connectivity of atoms.

COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would definitively establish the coupling relationships between adjacent aromatic protons. For this compound, it would show a cross-peak between the signals at 6.77 ppm (H-5) and 7.47 ppm (H-6), confirming their ortho relationship. Another cross-peak would appear between the signals at 6.77 ppm (H-5) and 7.39 ppm (H-2), confirming their meta-relationship across the methoxy group, which is a four-bond coupling.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. An HSQC spectrum would show a correlation between the proton signal at 3.77 ppm and the carbon signal at 55.6 ppm (-OCH₃), as well as correlations for each aromatic proton to its corresponding aromatic carbon.

Multinuclear NMR involves the study of nuclei other than 1H and 13C. uni-muenchen.de For halogenated compounds, NMR studies of the halogens themselves (e.g., 19F, 35/37Cl, 79/81Br, 127I) can provide direct insight into the electronic environment around the halogen. However, nuclei like bromine and iodine possess quadrupole moments, which often lead to very broad signals, making them difficult to observe with standard NMR equipment. echemi.com

The presence of these halogens significantly influences the chemical shifts of neighboring carbon and proton nuclei. The electronegativity and size of the halogen atoms cause distinct electronic and steric effects that are observable in the 1H and 13C NMR spectra. In substituted anisoles, the presence of ortho substituents can affect the resonance interaction between the methoxy group and the aromatic ring. nih.gov The varying inductive and mesomeric effects of bromine and iodine contribute to the specific chemical shifts observed for the aromatic protons and carbons in this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound. The computed monoisotopic mass for this compound (C₇H₆BrIO) is 311.86467 Da. Experimental mass spectrometry using electron ionization (EI) shows a characteristic isotopic pattern for bromine. Due to the presence of two major isotopes of bromine, 79Br and 81Br, in nearly equal natural abundance, the molecular ion peak appears as a pair of signals of almost equal intensity, separated by two mass units (m/z 311.8 and 313.8). researchgate.net This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for assessing the purity of this compound and analyzing its composition within complex mixtures. justdial.comrsc.org In this method, the compound is vaporized and passed through a chromatographic column, which separates it from any impurities based on differences in boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer.

Upon entering the mass spectrometer, the this compound molecules are bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M•+) and various fragment ions. libretexts.org The mass-to-charge ratio (m/z) of these ions is analyzed to produce a mass spectrum, which serves as a molecular fingerprint. The molecular ion peak for this compound would correspond to its molecular weight. nih.govechemi.com

The fragmentation pattern is crucial for structural confirmation. Characteristic fragments for this compound would arise from the cleavage of the methyl group, the bromo- and iodo-substituents, and the ether linkage. The relative abundance of these fragments provides further structural information. For instance, the loss of a methyl group (•CH₃) would result in a significant peak at M-15, while cleavage of the halogens would yield peaks corresponding to the loss of Br and I. libretexts.orgresearchgate.net The base peak, the most intense peak in the spectrum, often corresponds to the most stable fragment ion formed. libretexts.org

GC-MS is routinely used to monitor reaction progress during the synthesis of halogenated anisoles to prevent the formation of byproducts and to validate the purity of the final product, often requiring a threshold of >95% for specialized applications. justdial.com

Table 1: Key GC-MS Parameters and Expected Data for this compound To view the data, click on the table rows.

GC Parameters
ParameterTypical Value/ConditionReference
Column TypeHP-5 MS (or equivalent) swgdrug.org
Carrier GasHelium swgdrug.org
Injector Temperature~280°C swgdrug.org
Oven ProgramTemperature ramp (e.g., 100°C to 280°C) swgdrug.org
MS Parameters & Expected Fragments
ParameterValue/DescriptionReference
Ionization ModeElectron Ionization (EI) swgdrug.org
Mass Scan Range30-550 amu swgdrug.org
Molecular Ion (M•+) Peak (m/z)~312/314 (due to Br isotopes) nih.govechemi.com
Major Fragment (m/z)[M-CH₃]⁺ libretexts.org
Major Fragment (m/z)[M-Br]⁺ libretexts.org
Major Fragment (m/z)[M-I]⁺ libretexts.org

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. uwimona.edu.jmuni-siegen.de For a molecule to be IR-active, a specific vibration must cause a net change in the molecular dipole moment. uwimona.edu.jm The resulting IR spectrum displays absorption bands at frequencies corresponding to these specific vibrations, which are characteristic of the functional groups present in the molecule. libretexts.org

In this compound, the key functional groups and their expected vibrational modes are:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching from the methoxy (-OCH₃) group is expected around 2960-2850 cm⁻¹. bartleby.com

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring produce characteristic bands in the 1600-1450 cm⁻¹ region. bartleby.com

C-O Stretching: Aryl alkyl ethers, like anisole (B1667542) derivatives, exhibit two distinct C-O stretching bands. uobabylon.edu.iq An asymmetric C-O-C stretch appears as a strong band near 1250 cm⁻¹, and a symmetric stretch is found near 1040 cm⁻¹. bartleby.comuobabylon.edu.iq

C-Br and C-I Stretching: The vibrations corresponding to the carbon-halogen bonds are found in the fingerprint region of the spectrum (below 1000 cm⁻¹). The C-Br stretch typically occurs in the 680-515 cm⁻¹ range, while the C-I stretch appears at even lower frequencies, generally between 600-500 cm⁻¹.

The precise position of these bands can be influenced by the substitution pattern on the benzene (B151609) ring. nih.gov

Table 2: Predicted Infrared Absorption Bands for this compound To view the data, click on the table rows.

Vibrational Mode Assignments
Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityReference
Aromatic C-H Stretch3100 - 3000Medium-Weak bartleby.com
Aliphatic C-H Stretch (-OCH₃)2960 - 2850Medium bartleby.com
Aromatic C=C Stretch1600 - 1450Medium-Strong bartleby.com
Asymmetric C-O-C Stretch~1250Strong uobabylon.edu.iq
Symmetric C-O-C Stretch~1040Strong uobabylon.edu.iq
C-Br Stretch680 - 515Medium-Strong
C-I Stretch600 - 500Medium-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which excites electrons from lower energy ground states to higher energy excited states. ufg.br The wavelengths of maximum absorbance (λmax) are related to the electronic structure of the molecule, particularly the nature of its conjugated π-electron system.

The UV-Vis spectrum of this compound is expected to be similar to that of other substituted anisoles and benzenes. cdnsciencepub.com Anisole itself typically shows two primary absorption bands originating from π → π* transitions within the benzene ring. These are often referred to as the E2-band (around 220 nm) and the B-band (around 270 nm). cdnsciencepub.com

The presence of the methoxy group (-OCH₃), an electron-donating group, and the halogen substituents (Br and I) will influence the position and intensity of these absorption bands. Electron-donating groups tend to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). Halogen substituents also typically induce a bathochromic shift in the primary absorption bands of benzene. cdnsciencepub.com Studies on related compounds like 4-iodoanisole (B42571) show characteristic absorption bands in the 250-400 nm range. researchgate.net The combined electronic effects of the methoxy, bromo, and iodo groups on the benzene ring will determine the final spectral profile of this compound. cdnsciencepub.comkuleuven.be

Table 3: Expected UV-Vis Absorption Data for this compound To view the data, click on the table rows.

Electronic Transition Data
Transition TypeExpected λmax Range (nm)OriginReference
π → π* (E2-band)220 - 250Benzene Ring Excitation cdnsciencepub.com
π → π* (B-band)270 - 300Benzene Ring Excitation cdnsciencepub.com

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, oxygen, bromine, and iodine) in a purified sample of this compound. horiba.comshimadzu.com This is typically achieved through combustion analysis for C and H, where the sample is burned in an excess of oxygen, and the resulting CO₂ and H₂O are collected and weighed. huji.ac.il Halogens are determined by methods such as oxygen-flask combustion followed by titration. huji.ac.ilhuji.ac.il

The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula, C₇H₆BrIO. rsc.org A close agreement between the experimental and theoretical values confirms the empirical formula and serves as a crucial indicator of the sample's purity. huji.ac.il For a pure sample, the experimental percentages are typically expected to be within ±0.3-0.5% of the calculated values. huji.ac.il

Table 4: Theoretical vs. Experimental Elemental Composition of this compound (C₇H₆BrIO) To view the data, click on the table rows.

Elemental Composition Data
ElementMolecular FormulaTheoretical Weight %Experimental Weight % (Example)Reference
Carbon (C)C₇H₆BrIO26.87%27.86% rsc.org
Hydrogen (H)C₇H₆BrIO1.93%1.97% rsc.org
Bromine (Br)C₇H₆BrIO25.54%N/A
Iodine (I)C₇H₆BrIO40.55%N/A
Oxygen (O)C₇H₆BrIO5.11%N/A

X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can be applied to single crystals or, in some cases, to crystalline powders of this compound. When a beam of X-rays is directed at a crystal, the electrons of the atoms scatter the X-rays, creating a diffraction pattern of spots. The geometry and intensity of this pattern are directly related to the arrangement of atoms in the crystal lattice.

Analysis of the diffraction data allows for the determination of key structural parameters, including:

Unit Cell Dimensions: The size and shape of the basic repeating unit of the crystal.

Space Group: The set of symmetry operations that describe the crystal's structure.

Atomic Coordinates: The precise (x, y, z) position of each atom within the unit cell.

Bond Lengths and Angles: The exact distances and angles between the bonded atoms in the molecule. beilstein-journals.org

Table 5: Illustrative Crystal Structure Data (Based on Related Halogenated Anisoles) To view the data, click on the table rows.

Crystallographic Parameters
ParameterExample Value (from related structures)Information ProvidedReference
Crystal SystemMonoclinic or OrthorhombicBasic crystal symmetry
Space Groupe.g., P2₁/c or Pca2₁Detailed crystal symmetry
Unit Cell Parameters (a, b, c, β)Specific Å and ° valuesDimensions of the repeating unit researchgate.net
Intermolecular InteractionsHalogen bonds, π-stackingCrystal packing forces acs.org

Advanced Applications in Organic Synthesis and Functional Materials

4-Bromo-3-iodoanisole as a Versatile Synthetic Intermediate

This compound is a valuable and versatile building block in organic synthesis due to the differential reactivity of its two halogen substituents. The presence of both a bromine and an iodine atom on the anisole (B1667542) ring allows for selective functionalization through various cross-coupling reactions, making it a key intermediate in the construction of complex molecular architectures.

Precursor in Diaryl Ether and Diaryl Sulfide (B99878) Synthesis

The distinct reactivity of the carbon-iodine and carbon-bromine bonds in this compound allows for its use in the stepwise synthesis of diaryl ethers and diaryl sulfides. The more reactive C-I bond can be selectively coupled, leaving the C-Br bond available for subsequent transformations.

Copper-catalyzed Ullmann condensation is a common method for forming diaryl ether linkages. For instance, the reaction of 4-iodoanisole (B42571) with phenols can be achieved using a copper catalyst, often in the presence of a base like cesium carbonate. google.com Similarly, palladium-catalyzed reactions provide another avenue for C-O bond formation. google.com While specific examples detailing the stepwise synthesis starting from this compound are not prevalent in the provided results, the established reactivity patterns of related dihaloarenes suggest its utility in such synthetic strategies.

The synthesis of diaryl sulfides can be accomplished through palladium-catalyzed cross-coupling reactions. For example, the reaction of aryl halides with thiols or their precursors can lead to the formation of C-S bonds. brynmawr.edu A study on the synthesis of unsymmetrical diaryl sulfides utilized phenyl vinyl sulfide as a sulfur source, which reacted with aryl bromides in the presence of a palladium catalyst. brynmawr.edu Another approach involves the use of copper-catalyzed reactions with sulfur transfer reagents like thiourea (B124793) or 2-mercaptobenzothiazole (B37678) to form diaryl sulfides. jsynthchem.com The differential reactivity of the halogens in this compound would permit a sequential approach to unsymmetrical diaryl sulfides.

Building Block for Heterocyclic Compounds (e.g., Indoles, Imidazopyridines, Pyranocoumarins)

The structural framework of this compound serves as a valuable starting point for the synthesis of various heterocyclic compounds, which are prominent scaffolds in medicinal chemistry and materials science.

Indoles: A novel synthesis of 4-halo-1H-indoles has been developed from 2,3-dihalophenol derivatives, which can be prepared from precursors like this compound. researchgate.net The key steps involve a Smiles rearrangement followed by a Sonogashira coupling and a sodium hydroxide-mediated cyclization. researchgate.net This methodology allows for the creation of 4-haloindoles with a variety of substituents at the C-2 position. researchgate.net

Imidazopyridines: Imidazopyridines are a class of fused N-heterocycles with diverse biological activities. nih.govbeilstein-journals.org The synthesis of these compounds often involves the reaction of 2-aminopyridines with various partners. nih.govbeilstein-journals.org While a direct synthesis from this compound is not explicitly described, its functional groups could be elaborated to create intermediates suitable for imidazopyridine synthesis. For example, the bromo and iodo groups can be converted into other functionalities that can participate in the key bond-forming reactions required for constructing the imidazopyridine core.

Pyranocoumarins: Pyranocoumarins are another class of heterocyclic compounds with significant biological properties. nih.govresearchgate.net Syntheses of these molecules can involve palladium-catalyzed C-H arylation of a pyranocoumarin (B1669404) core with aryl iodides. nih.gov Additionally, three-component reactions involving a pyranocoumarin, bromine, and a cyclic ether can yield 3-bromo-2-(4-bromoalkoxy)-derived pyranocoumarins. nih.gov The structure of this compound could be incorporated into synthetic routes that build up the pyranocoumarin skeleton.

Scaffold for Polyphenol Analogues

The core structure of this compound can be elaborated to create analogues of polyphenolic compounds. The synthesis of o-brominated diaryl ethers, which are key structural motifs in natural products like the Bastadins, can be achieved by coupling o-brominated phenols with symmetrical iodonium (B1229267) salts. aua.gr The bromo and iodo substituents on this compound provide handles for introducing phenolic groups and building more complex polyphenolic structures through sequential coupling reactions.

Synthesis of Fluorescent Probes and Chemical Barcodes

Halogenated aromatic compounds are utilized in the development of chemical barcodes for pooled screening applications. biorxiv.org These "halocodes" can be quantified by gas chromatography-mass spectrometry (GC-MS). biorxiv.org While this compound is not explicitly mentioned as a halocode in the provided research, its dihalogenated nature and the potential for unique mass spectral fragmentation patterns make it a candidate for such applications. The development of diverse halocodes is crucial for expanding the multiplexing capabilities of these screening methods. biorxiv.org

Elaboration to Aryl Sulfones

Aryl sulfones are important structural motifs in medicinal chemistry and materials science. Gold-catalyzed sulfonylation of aryl iodides with sodium sulfinates provides an efficient method for their synthesis. acs.org This reaction is tolerant of various functional groups, including the methoxy (B1213986) group present in this compound. acs.org The higher reactivity of the C-I bond would allow for selective sulfonylation at the 3-position, leaving the bromine atom at the 4-position available for further synthetic modifications. This stepwise functionalization enables the construction of complex molecules containing the aryl sulfone moiety.

Table 1: Examples of Reactions Utilizing this compound or Related Precursors

Reaction Type Precursor Reagents and Conditions Product Type Reference
Diaryl Ether Synthesis 4-Iodoanisole, 3,4-dimethylphenol (CuOTf)₂·PhH, Cs₂CO₃, toluene, 110 °C Diaryl ether google.com
Indole (B1671886) Synthesis 2,3-Dihalophenol derivative 1. Smiles rearrangement; 2. Sonogashira coupling; 3. NaOH-mediated cyclization 4-Halo-1H-indole researchgate.net

Development of Complex Molecular Architectures

The ability to selectively functionalize the bromine and iodine atoms of this compound is a key advantage in the construction of complex molecular architectures. This differential reactivity allows for a programmed, stepwise introduction of different substituents, leading to highly functionalized aromatic compounds that would be difficult to synthesize using other methods.

For example, a synthetic sequence could involve a Suzuki or Sonogashira coupling at the more reactive iodine position, followed by a subsequent coupling reaction (e.g., Buchwald-Hartwig amination, another Suzuki coupling) at the less reactive bromine position. This orthogonal reactivity provides a powerful tool for building molecules with precise substitution patterns. Such strategies are crucial in the synthesis of pharmaceuticals, agrochemicals, and functional materials where the specific placement of substituents is critical for activity.

Table of Chemical Compounds

Chemical Name
2,3-Dihalophenol
2-Aminopyridine
2-Mercaptobenzothiazole
3,4-Dimethylphenol
3-Bromo-2-(4-bromoalkoxy)-derived pyranocoumarin
This compound
4-Halo-1H-indole
4-Iodoanisole
Aryl methyl sulfone
Bastadins
Cesium carbonate
Diaryl ether
Diaryl sulfide
Imidazopyridine
MeDalPhosAuCl
Phenyl vinyl sulfide
Pyranocoumarin
Sodium hydroxide
Sodium sulfinate
Thiourea

Synthesis of Polychlorinated Biphenyl (B1667301) Derivatives

While direct literature detailing the use of this compound for the synthesis of polychlorinated biphenyls (PCBs) is not prevalent, its application in forming substituted biphenyl frameworks—the core structure of PCBs—has been demonstrated. For instance, this compound can undergo a Suzuki-Miyaura coupling reaction. researchgate.net In one study, it was reacted with p-tolylboronic acid to produce a 3-bromo-4'-methyl-5-methoxy-1,1'-biphenyl intermediate in 93% yield. researchgate.net This transformation highlights the compound's utility in constructing biphenyl systems, which is the foundational step in building more complex, substituted biphenyl derivatives. The presence of the second halogen (bromine) on the product allows for further functionalization.

Formation of π-Extended Molecular Systems (e.g., Benzothiadiazoles)

A significant application of this compound is in the synthesis of π-extended molecular systems, which are crucial for developing organic electronic materials. The compound serves as a key starting material for creating complex, fused-ring aromatic structures like benzothienobenzothiophenes (BTBTs).

The synthesis of 3,8-dimethoxy- wku.edubenzothieno[3,2-b] wku.edubenzothiophene (DMeO-BTBT), a material used in n-channel organic field-effect transistors, begins with this compound. rsc.orgresearchgate.net The synthesis pathway involves a modified Sonogashira coupling of this compound to afford 1,2-bis(2-bromo-5-methoxyphenyl)acetylene. rsc.orgresearchgate.net This intermediate is then cyclized to form the DMeO-BTBT core. rsc.orgresearchgate.net This multi-step synthesis, which starts from the bromination of 3-iodoanisole (B135260) to yield this compound, demonstrates the compound's role in building the backbone of advanced functional materials. rsc.orgresearchgate.net

Furthermore, this compound has been used as a building block for a novel "Geländer" (or railing) molecule based on an ortho-tetraphenylene core. researchgate.net This complex, helical architecture, composed entirely of sp²-hybridized carbon atoms, was assembled using the bromo-iodo-functionalized anisole derivative as a precursor in a Suzuki-Miyaura coupling reaction. researchgate.net

Synthesis of Tetraaryladamantanes

Research on the synthesis of tetraaryladamantanes (TAAs), which can act as crystallization chaperones, has primarily involved Friedel–Crafts alkylation using mono-halogenated anisole derivatives such as 3-iodoanisole and 3-bromoanisole (B1666278). Currently, there is no available literature documenting the use of this compound as a precursor in the synthesis of tetraaryladamantanes.

Applications in Pharmaceutical and Agrochemical Intermediates

The structural features of this compound make it a valuable intermediate in the synthesis of complex molecules for life science applications. It is commercially recognized as a useful research chemical for pharmaceutical synthesis. chembuyersguide.com

Precursors for Biologically Active Compounds (e.g., Febuxostat Intermediates)

Febuxostat is a medication used to treat gout. Its synthesis involves several key intermediates, often derived from starting materials like 3-methyl-4-hydroxy benzaldehyde (B42025) or 4-hydroxythiobenzamide. google.comnewdrugapprovals.org A review of established synthetic pathways for Febuxostat and its precursors does not indicate the use of this compound as a starting material or intermediate. google.comnewdrugapprovals.orggoogle.com

Role in Drug Discovery and Development Pathways

The differential reactivity of the two halogen atoms in this compound is a significant asset in drug discovery and development. This feature allows for programmed, sequential installation of different molecular fragments onto the anisole scaffold. Such regioselective, multi-step synthetic strategies are fundamental to creating libraries of diverse compounds for screening biological activity. The ability to selectively react one halogen while leaving the other intact for a subsequent transformation is a powerful tool in medicinal chemistry. wright.edu This approach enables the efficient exploration of chemical space around a core structure, which is critical for identifying and optimizing lead compounds. For example, the more labile iodine atom can be targeted in a coupling reaction, followed by a different coupling reaction at the less reactive bromine site. wright.edu This stepwise functionalization is crucial for building the complex architectures often found in biologically active molecules, including indole derivatives present in many alkaloids. rsc.org

Contribution to Materials Science

The contribution of this compound to materials science is primarily through its role as a precursor for organic semiconductors. As detailed previously, it is a documented starting material for the synthesis of 3,8-dimethoxy- wku.edubenzothieno[3,2-b] wku.edubenzothiophene (DMeO-BTBT). rsc.orgresearchgate.net This material has been successfully incorporated into air-stable n-channel organic field-effect transistors (OFETs), which are fundamental components of modern organic electronics. researchgate.net

Additionally, related compounds like 4-iodoanisole are known to be important intermediates in the synthesis of materials for liquid crystal displays (LCDs). chemicalbook.comgoogle.comgoogle.com The presence of halogen atoms and alkoxy groups on an aromatic ring are common features in molecules designed for liquid crystal applications, suggesting the potential utility of this compound and its derivatives in this field.

Summary of Synthetic Applications

The table below summarizes the documented synthetic uses of this compound.

Application AreaReaction TypeIntermediate/Final ProductSource
Substituted Biphenyls Suzuki-Miyaura Coupling3-bromo-4'-methyl-5-methoxy-1,1'-biphenyl researchgate.net
π-Extended Systems Sonogashira Coupling1,2-bis(2-bromo-5-methoxyphenyl)acetylene rsc.orgresearchgate.net
Functional Materials Multi-step synthesis3,8-dimethoxy- wku.edubenzothieno[3,2-b] wku.edubenzothiophene (DMeO-BTBT) rsc.orgresearchgate.net
Advanced Architectures Suzuki-Miyaura CouplingPrecursor for ortho-tetraphenylene "Geländer" molecule researchgate.net

Organic Field-Effect Transistors (OFETs) and Charge-Transfer Complexes

The compound this compound serves as a key starting material in the synthesis of novel organic semiconductors for high-performance electronic devices. Its utility has been demonstrated in the creation of air-stable, n-channel organic field-effect transistors (OFETs), which are fundamental components of flexible and transparent electronics. nih.govsigmaaldrich.com

A notable application involves the synthesis of 3,8-dimethoxy- researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (DMeO-BTBT), a new electron-donor molecule. The synthesis begins with the bromination of 3-iodoanisole to produce this compound. nih.gov This intermediate then undergoes a modified Sonogashira coupling reaction, followed by a copper-catalyzed ring-formation reaction with sodium sulfide to yield the DMeO-BTBT core. nih.gov

This DMeO-BTBT donor is then combined with various fluorinated derivatives of 7,7,8,8-tetracyanoquinodimethane (B72673) (F-TCNQ), which are strong electron acceptors. This combination leads to the formation of charge-transfer (CT) complexes, specifically (DMeO-BTBT)(Fn-TCNQ), where n=0, 2, or 4. These CT complexes self-assemble into mixed-stack crystalline structures, which are crucial for their electronic properties.

When these CT complexes are incorporated into OFETs, they exhibit n-channel transistor behavior, meaning that the charge transport is mediated by electrons. nih.gov Remarkably, these devices demonstrate excellent stability, continuing to operate efficiently in air even after a year of storage. The performance of these OFETs, fabricated as both thin films and single crystals, underscores the potential of materials derived from this compound.

The device parameters for single-crystal transistors based on these charge-transfer complexes are summarized in the table below.

Table 1: Performance of Single-Crystal OFETs Based on (DMeO-BTBT)(Fn-TCNQ) Charge-Transfer Complexes

Acceptor Molecule Measurement Atmosphere Mobility (μ) [cm²/Vs] Threshold Voltage (Vth) [V] On/Off Ratio
TCNQ Vacuum 0.013 41 > 10⁵
Air 0.0076 45 > 10⁵
F₂-TCNQ Vacuum 0.011 35 > 10⁵
Air 0.011 36 > 10⁵
F₄-TCNQ Vacuum 0.0031 14 > 10⁴
Air 0.0029 15 > 10⁴

Data sourced from research on air-stable n-channel organic field-effect transistors. nih.gov

Photoluminescent Materials

While direct studies on the intrinsic photoluminescent properties of this compound are not prominent, its significance lies in its role as a precursor for constructing larger, more complex molecules that do exhibit strong photoluminescence. The distinct reactivity of the C-Br and C-I bonds allows it to be used as a scaffold, enabling the sequential introduction of different aryl or ethynyl (B1212043) groups through selective cross-coupling reactions. This capability is crucial for engineering the electronic and optical properties of the final material.

For instance, related halo-aryl compounds like 4-iodoanisole and 1-bromonaphthalene (B1665260) are used in Sonogashira coupling reactions with 4,7-diethynyl-2,1,3-benzothiadiazole to create π-extended systems. These resulting molecules are highly photoluminescent and have been investigated for their potential use in Organic Light-Emitting Diodes (OLEDs) due to their high fluorescent quantum yields and suitable electronic properties. Similarly, 4-iodoanisole is a reactant in the synthesis of fluorinated pyrene-based organic semiconductors, which have shown enhanced performance as green emitters in OLEDs.

The synthetic utility of this compound allows for the precise design of organic chromophores where the absorption and emission wavelengths can be fine-tuned. By serving as a rigid core or a connecting unit, it facilitates the creation of conjugated systems where the electronic structure necessary for luminescence can be systematically built. The methoxy group also provides a means to influence the solubility and electron-donating character of the final molecule. Therefore, this compound is an important component in the synthetic chemist's toolkit for developing next-generation photoluminescent materials.

Future Research Trajectories and Interdisciplinary Opportunities

Development of Novel Catalytic Systems for Functionalization

The distinct reactivity of the C-Br and C-I bonds in 4-bromo-3-iodoanisole presents a prime opportunity for the development of highly selective catalytic systems. Future research will likely focus on creating novel palladium, copper, and other transition-metal catalysts capable of discriminating between the two halogen atoms with high precision. For instance, palladium-catalyzed systems, which have shown efficacy in cross-coupling reactions of haloanisoles, could be further refined. acs.orgnih.gov Research into ligand development, such as the use of phosphine (B1218219) ligands with specific steric and electronic properties, could enhance the selectivity of these catalysts. nih.gov

Furthermore, the exploration of copper-catalyzed reactions, often seen as a more economical and sustainable alternative to palladium, is a promising avenue. beilstein-journals.orgrsc.org Developing copper-based catalytic systems that can selectively activate either the C-I or C-Br bond would significantly expand the synthetic utility of this compound. beilstein-journals.orgrsc.org The use of magnetic nanoparticles as a support for these catalysts could also facilitate easier separation and recycling, addressing key principles of green chemistry. rsc.org

Table 1: Potential Catalytic Systems for Selective Functionalization

Catalyst TypePotential ApplicationResearch Focus
Palladium-basedSelective Sonogashira, Suzuki, and Heck couplingsLigand design, reaction condition optimization
Copper-basedUllmann-type C-N and C-O bond formationDevelopment of robust and recyclable catalysts
Nickel-basedReductive cross-coupling reactionsExploring reactivity with various coupling partners

Exploration of Asymmetric Synthesis Routes Involving this compound

The creation of chiral molecules is of paramount importance in medicinal chemistry and materials science. uwindsor.ca this compound can serve as a key precursor in asymmetric synthesis, leading to the formation of enantiomerically enriched compounds. Future research in this area will likely involve the use of chiral catalysts, such as those derived from transition metals complexed with chiral ligands, to control the stereochemical outcome of reactions. acs.org For example, the development of asymmetric Suzuki-Miyaura or Negishi cross-coupling reactions would allow for the introduction of chiral substituents at either the 3- or 4-position of the anisole (B1667542) ring.

The synthesis of axially chiral biaryl compounds is another exciting possibility. By selectively coupling a substituent at the 3-position, the steric hindrance introduced by the adjacent bromine and methoxy (B1213986) groups could lead to the formation of atropisomers. Investigating organocatalytic approaches for these transformations is also a burgeoning field, offering a metal-free alternative for asymmetric synthesis. sioc-journal.cn

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. beilstein-journals.org The integration of this compound into flow chemistry setups can enable the rapid and efficient synthesis of a wide array of derivatives. Future research will focus on developing robust and reliable flow protocols for the selective functionalization of this compound. This could involve the use of packed-bed reactors containing immobilized catalysts for continuous cross-coupling reactions. acs.org

Automated synthesis platforms, which combine robotics with artificial intelligence, can further accelerate the discovery and optimization of new reactions and molecules. By utilizing this compound as a starting material in these platforms, researchers can systematically explore a vast chemical space, leading to the rapid identification of compounds with desired properties. This high-throughput approach is particularly valuable for drug discovery and materials science applications. acs.org

Advanced Spectroscopic Studies for In Situ Reaction Monitoring

A deeper understanding of the reaction mechanisms involved in the functionalization of this compound is crucial for optimizing existing methods and developing new ones. Advanced spectroscopic techniques, such as in situ NMR, IR, and Raman spectroscopy, can provide real-time information about the species present in a reaction mixture. beilstein-journals.org This allows for the direct observation of reaction intermediates and the determination of reaction kinetics.

Future research could employ these techniques to study the selective activation of the C-I versus the C-Br bond under various catalytic conditions. For example, monitoring the oxidative addition step in a palladium-catalyzed cross-coupling reaction could reveal the factors that govern the selectivity of the catalyst. Time-resolved spectroscopy could also be used to study the dynamics of photo-induced reactions involving derivatives of this compound. rug.nl

Synergistic Approaches Combining Computational and Experimental Research

Computational chemistry provides a powerful tool for predicting the reactivity and properties of molecules, complementing experimental findings. researchgate.net Density Functional Theory (DFT) calculations can be used to model the transition states of reactions involving this compound, providing insights into the reaction mechanisms and guiding the design of new catalysts and reagents. researchgate.net

A synergistic approach that combines computational modeling with experimental validation is a particularly promising research trajectory. For example, computational screening could be used to identify potential catalysts for a desired transformation, which could then be synthesized and tested in the laboratory. This iterative cycle of prediction and experimentation can significantly accelerate the pace of research and lead to the discovery of novel and efficient synthetic methods. rsc.org

Potential for New Bioactive Molecule Discovery

The structural motif of substituted anisoles is present in numerous natural products and pharmaceutically active compounds. nih.gov The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel bioactive molecules. uva.es Future research in this area will focus on utilizing this compound as a scaffold to build complex molecular architectures.

Through selective cross-coupling reactions, a wide variety of functional groups can be introduced at the 3- and 4-positions of the anisole ring, allowing for the creation of diverse chemical libraries. These libraries can then be screened for biological activity against a range of therapeutic targets. nih.govgla.ac.uk The potential for discovering new drug candidates for diseases such as cancer, infectious diseases, and neurological disorders is a significant driver for research in this area. nih.govacs.org

Design of Advanced Materials with Tunable Electronic and Optical Properties

Derivatives of this compound have the potential to be used as building blocks for the creation of advanced organic materials with tailored electronic and optical properties. researchgate.netqut.edu.au By incorporating this unit into larger conjugated systems, it is possible to fine-tune the HOMO/LUMO energy levels and the photophysical properties of the resulting materials. researchgate.net

Future research will explore the synthesis of novel organic semiconductors, fluorescent dyes, and nonlinear optical materials derived from this compound. For example, the synthesis of π-extended systems through Sonogashira or Suzuki coupling reactions could lead to materials with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. researchgate.netresearchgate.netnih.gov The ability to selectively functionalize the 3- and 4-positions allows for precise control over the molecular architecture and, consequently, the material's properties.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 4-Bromo-3-iodoanisole, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves halogenation of anisole derivatives. For bromo-iodo substitution, sequential halogenation under controlled conditions is recommended. For example, bromination using Br₂ in the presence of FeBr₃ followed by iodination with ICl or KI/NaIO₃ under acidic conditions. Reaction temperature (0–5°C for bromination, room temperature for iodination) and stoichiometric ratios (1:1.1 for Br₂:anisole) are critical to minimize dihalogenation byproducts . Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can confirm substitution patterns. The methoxy group (-OCH₃) appears as a singlet at ~δ 3.8–4.0 ppm in ¹H NMR, while aromatic protons show splitting patterns consistent with para-bromo and meta-iodo substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 328.85 for C₇H₆BrIO₂) .
  • HPLC/GC : Purity >95% can be confirmed using reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC with flame ionization detection .

Advanced Research Questions

Q. How do bromo and iodo substituents influence the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?

  • Methodological Answer : Bromine (ortho/para-directing) and iodine (weakly deactivating but meta-directing due to steric effects) compete in EAS. Computational studies (DFT calculations) predict preferential substitution at the para position relative to iodine. Experimental validation involves nitration (HNO₃/H₂SO₄) or sulfonation, followed by LC-MS to identify major products .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions) for halogenated anisoles?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational barriers in substituted aryl rings). Use variable-temperature NMR to observe coalescence of split peaks. Compare experimental data with simulated spectra from software like ACD/Labs or Gaussian. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How does this compound’s stability vary under different storage conditions, and what degradation pathways are observed?

  • Methodological Answer : Stability studies show degradation via hydrolysis of the methoxy group under acidic conditions (pH < 3) or photodehalogenation under UV light. Store at 2–8°C in amber vials under inert gas (Ar/N₂). Monitor degradation using TLC (silica gel, Rf ~0.5 in hexane:EtOAc 7:3) and track iodine loss via ICP-MS .

Q. What catalytic systems enhance cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

  • Methodological Answer : The iodo group reacts preferentially in Pd-catalyzed couplings. Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O (3:1) at 60°C. For sequential coupling, protect the bromo group via silylation (e.g., TMSCl) before activating the iodo substituent .

Key Research Considerations

  • Regioselectivity Challenges : Competing directing effects of halogens require computational modeling to predict reaction outcomes .
  • Spectral Interpretation : Combine experimental data with simulations to address discrepancies in splitting patterns .
  • Degradation Mitigation : Use stabilizers like BHT (butylated hydroxytoluene) to reduce photodegradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.